A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
Introduction
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is an organic salt of significant interest in the fields of synthetic chemistry and drug development. Comprising a protonated ethyl 2-amino-2-cyanoacetate cation and a 4-methylbenzenesulfonate (tosylate) anion, this compound serves as a stable and accessible precursor for various heterocyclic and amino acid derivatives.[1][2] Its utility as a drug intermediate underscores the critical need for a thorough understanding of its physicochemical properties, which directly influence reaction kinetics, product purity, formulation, and bioavailability.[3]
This guide provides an in-depth analysis of the essential physicochemical characteristics of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents self-validating protocols for empirical determination. It is designed for researchers, scientists, and drug development professionals who require a robust and practical understanding of this key synthetic building block.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. The compound is a salt, a fact that governs many of its properties, including its solid-state nature and solubility profile.[1][4]
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | [1] |
| CAS Number | 37842-58-3 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₆N₂O₅S | [4][5][6][7] |
| Molecular Weight | 300.33 g/mol | [1][4][5][6][7] |
| SMILES | CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | [1][5] |
| InChIKey | IJPUEWDLGXTFSX-UHFFFAOYSA-N | [1][4][8] |
The structure consists of the ethyl 2-amino-2-cyanoacetate molecule, protonated at the amino group, forming a cation. This is ionically bonded to the tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid.[1][2] This salt formation enhances the stability and handling of the otherwise reactive α-amino ester.
Computed and Reported Physicochemical Properties
Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. The following table summarizes key computed and reported values from various chemical databases.
| Property | Value | Significance & Comments | Source(s) |
| Appearance | Solid | Consistent with its nature as an organic salt. | [4] |
| Exact Mass | 300.07799279 Da | Used for high-resolution mass spectrometry confirmation. | [1] |
| Topological Polar Surface Area (TPSA) | 139 Ų | Predicts membrane permeability; a moderate value. | |
| XLogP3 (Predicted) | 2.42 | Indicates moderate lipophilicity. | |
| Boiling Point (Predicted) | 494.3 °C | Decomposition is likely to occur before boiling. | |
| Flash Point | 118 °C to 252.8 °C | Significant discrepancy exists between sources, warranting experimental verification for safety protocols. | [5] |
Scientist's Note: It is crucial to recognize that many of these values are computationally predicted.[1][8] While useful for initial assessment, they must be confirmed through empirical testing to establish a definitive profile for regulatory submissions or process development. The wide range in reported flash points, for example, highlights the limitations of predictive algorithms.
Experimental Determination of Core Properties
Melting Point Analysis for Purity and Identity
Rationale: The melting point is a fundamental property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.
-
Based on the approximate melting point observed, perform a second measurement with a new sample, heating rapidly to within 20 °C of the expected point, then reducing the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The range between these two values is the melting range.
Solubility Profiling
Rationale: Solubility is a paramount parameter in both synthetic chemistry and pharmacology. In synthesis, it dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility directly impacts formulation strategies and bioavailability. As a salt, the compound is expected to be soluble in polar solvents.
Experimental Protocol: Qualitative and Semi-Quantitative Assessment
-
Solvent Selection: Prepare vials containing 1 mL of a range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).
-
Qualitative Assessment:
-
Add approximately 10 mg of the compound to each solvent.
-
Vortex each vial for 2 minutes at room temperature (20-25 °C).
-
Visually classify solubility as: Freely Soluble (>10 mg/mL), Sparingly Soluble (some solid remains), or Insoluble (no visible dissolution).
-
-
Semi-Quantitative Assessment (for solvents showing good solubility):
-
To the vials where the initial 10 mg dissolved, continue adding the compound in 10 mg increments, vortexing for 2 minutes after each addition.
-
Continue until saturation is reached (solid material persists after extended vortexing).
-
Report the solubility as an approximate range (e.g., >50 mg/mL but <60 mg/mL).
-
Trustworthiness Note: For precise, cGMP-compliant solubility data, a High-Performance Liquid Chromatography (HPLC) based shake-flask method is required. This involves creating a saturated solution, filtering it, and quantifying the dissolved compound against a standard curve.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for the characteristic signals of both the cation and anion:
-
Cation (Ethyl 2-amino-2-cyanoacetate): A triplet and quartet for the ethyl group (CH₃-CH₂), a singlet or multiplet for the α-proton, and a broad signal for the -NH₃⁺ protons.
-
Anion (Tosylate): Two doublets in the aromatic region (AA'BB' system) and a singlet for the aromatic-methyl group.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Look for signals corresponding to all unique carbons: ester carbonyl, cyano group, aliphatic carbons of the ethyl group, and the four distinct aromatic carbons and the methyl carbon of the tosylate.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent, rapid technique for confirming the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) followed by the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
~3200-3000 cm⁻¹: N-H stretching from the ammonium group.
-
~2250 cm⁻¹: C≡N (nitrile) stretch.
-
~1750 cm⁻¹: C=O (ester) stretch.
-
~1200 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.
-
~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching from the aromatic ring.
-
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For a salt, this is typically performed on the individual cation and/or anion.
Experimental Protocol: Electrospray Ionization (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis:
-
Operate in positive ion mode to detect the cation: [C₅H₉N₂O₂]⁺. The measured m/z should correspond to the exact mass of the protonated ethyl 2-amino-2-cyanoacetate.
-
Operate in negative ion mode to detect the anion: [C₇H₇O₃S]⁻. The measured m/z should correspond to the exact mass of the tosylate anion.
-
-
Verification: Compare the measured exact mass to the calculated exact mass. A mass accuracy of <5 ppm provides definitive confirmation of the elemental formula for each ionic component.
Comprehensive Characterization Workflow
The logical flow of experiments is crucial for an efficient and thorough characterization of a new batch or sample of the compound.
Stability, Handling, and Storage
Safety and Handling: Based on available safety data, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] Commercial suppliers often recommend storage at 2-8 °C.
Chemical Stability: As a salt of a strong acid and a moderately weak base (the protonated amine), the compound is generally stable. However, the ester functionality presents a potential liability. It is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid or carboxylate.
Conclusion
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a valuable synthetic intermediate whose utility is underpinned by its physicochemical properties. This guide has provided a comprehensive framework for its characterization, combining known data with detailed, rationale-driven experimental protocols for determining its melting point, solubility, and spectroscopic identity. By following the logical workflow presented, researchers can ensure the quality and suitability of this compound for their specific applications in drug discovery and chemical synthesis, ultimately leading to more robust and reproducible scientific outcomes.
References
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Cheméo (n.d.). Chemical Properties of Ethyl cyanoacetate. Cheméo. Retrieved from [Link]
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